molecular formula C8H6BrNO4 B116460 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone CAS No. 70978-54-0

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Cat. No. B116460
Key on ui cas rn: 70978-54-0
M. Wt: 260.04 g/mol
InChI Key: CLNIBJASCGZXHH-UHFFFAOYSA-N
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Patent
US05990142

Procedure details

Following the process described in example 1 (point A), starting from 5-bromo-2-hydroxy-3-nitroacetophenone and diethyl oxalate, the title compound was prepared, which was purified by crystallization in tetrahydrofuran:ethanol mixtures (77% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[C:9]([OH:10])=[C:8]([N+:11]([O-:13])=[O:12])[CH:7]=[C:6]([Br:14])[CH:5]=1)=[O:3].[C:15](OCC)(=O)[C:16]([O:18][CH2:19][CH3:20])=[O:17]>>[Br:14][C:6]1[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[C:9]2[O:10][C:15]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:1][C:2](=[O:3])[C:4]=2[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC(=CC(=C1O)[N+](=O)[O-])Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
which was purified by crystallization in tetrahydrofuran

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C2=C(C(C=C(O2)C(=O)OCC)=O)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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